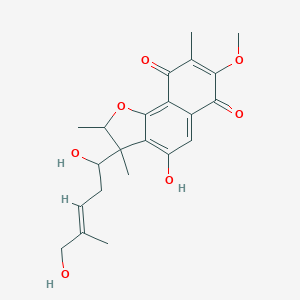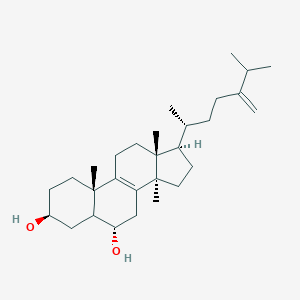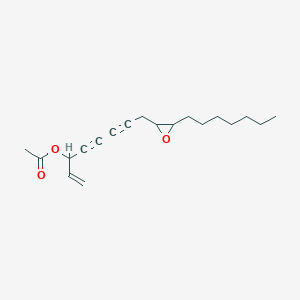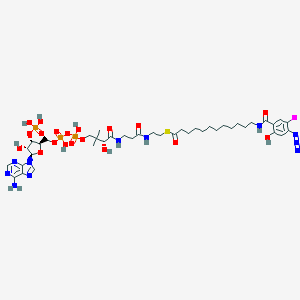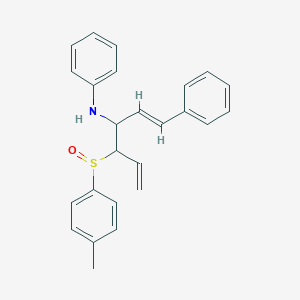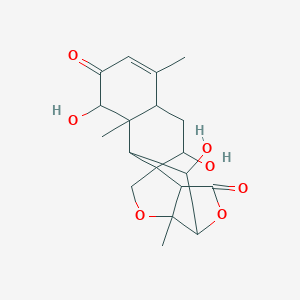
Cedronin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cedronin is a natural compound that is extracted from the seeds of the Cedronella canariensis plant. It has been used in traditional medicine for centuries due to its anti-inflammatory and analgesic properties. Cedronin has also been studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of cedronin is not fully understood, but it is believed to act on multiple targets in the body, including the immune system and the nervous system. It has been shown to inhibit the production of inflammatory cytokines and to modulate the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Cedronin has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, to have antitumor and antiviral properties, and to modulate the activity of neurotransmitters. It has also been shown to have antioxidant and hepatoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cedronin in lab experiments is that it is a natural compound that can be easily extracted from the Cedronella canariensis plant. It is also relatively non-toxic and has been used in traditional medicine for centuries without any reported adverse effects. However, one limitation is that the mechanism of action of cedronin is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on cedronin. One area of interest is its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential antitumor and antiviral properties, and further research in these areas could lead to the development of new treatments for cancer and viral infections. Additionally, research on the mechanism of action of cedronin could lead to a better understanding of the immune and nervous systems, which could have implications for a wide range of medical conditions.
Wissenschaftliche Forschungsanwendungen
Cedronin has been studied for its potential use in scientific research in a variety of fields, including pharmacology, toxicology, and neuroscience. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor and antiviral properties.
Eigenschaften
CAS-Nummer |
111567-19-2 |
|---|---|
Produktname |
Cedronin |
Molekularformel |
C19H24O7 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
InChI |
InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3 |
InChI-Schlüssel |
FNBJCARFLWAAPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Kanonische SMILES |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Andere CAS-Nummern |
111614-53-0 |
Synonyme |
cedronin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



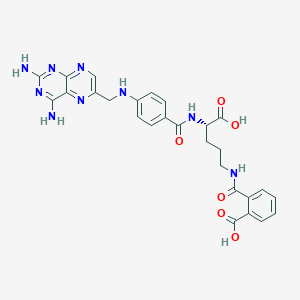
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
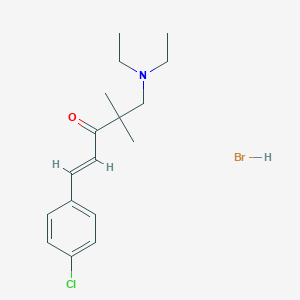
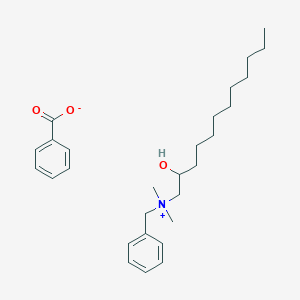
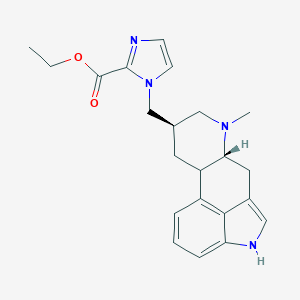
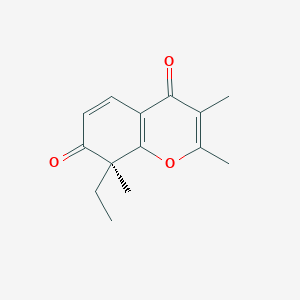
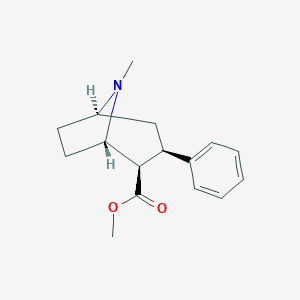
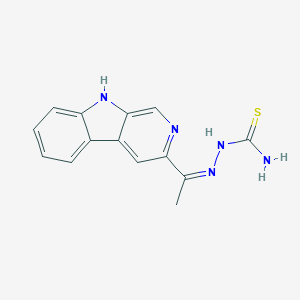
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)
